N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
CAS No.: 902278-78-8
Cat. No.: VC4277172
Molecular Formula: C24H19ClN2O4S
Molecular Weight: 466.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902278-78-8 |
|---|---|
| Molecular Formula | C24H19ClN2O4S |
| Molecular Weight | 466.94 |
| IUPAC Name | N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H19ClN2O4S/c1-16-9-11-19(12-10-16)32(30,31)22-14-27(21-8-3-2-7-20(21)24(22)29)15-23(28)26-18-6-4-5-17(25)13-18/h2-14H,15H2,1H3,(H,26,28) |
| Standard InChI Key | UFPLDKAXERLXOO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Features
Spectroscopic Characterization
Infrared (IR) spectroscopy identifies key functional groups: the sulfonyl stretch () appears near 1350–1150 cm⁻¹, the carbonyl () of the quinoline-4-one at ~1670 cm⁻¹, and the amide () near 3300 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural insights:
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¹H NMR: The quinoline proton at position 2 resonates as a singlet near δ 8.2 ppm, while the tosyl methyl group appears as a singlet at δ 2.4 ppm.
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¹³C NMR: The carbonyl carbon of the quinoline-4-one is observed near δ 180 ppm, and the sulfonyl carbons resonate between δ 140–120 ppm.
Mass spectrometry (MS) confirms the molecular ion peak at m/z 466.94, with fragmentation patterns consistent with cleavage at the amide bond ().
Synthesis and Optimization
Multi-Step Synthetic Pathway
The synthesis involves sequential functionalization of the quinoline scaffold (Figure 1) :
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Quinoline-4-one Formation: Cyclization of anthranilic acid derivatives with ketones under acidic conditions yields the quinoline core.
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Tosylation: Sulfonation at position 3 using p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).
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Acetamide Coupling: Reaction of 2-chloroacetyl chloride with 3-chloroaniline, followed by nucleophilic substitution at position 1 of the quinoline.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Anthranilic acid, acetylacetone, , 110°C | 65% |
| 2 | -Toluenesulfonyl chloride, pyridine, 0°C → rt | 78% |
| 3 | 2-Chloroacetyl chloride, K₂CO₃, DMF, 60°C | 82% |
Copper catalysis, effective in analogous quinoline syntheses, may enhance efficiency in steps requiring C–N bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically affords the final compound in >95% purity.
Analytical Challenges
Solubility data remain unreported, posing challenges for formulation. Computational models (e.g., COSMO-RS) predict moderate solubility in DMSO (~15 mg/mL) and poor aqueous solubility (<0.1 mg/mL) . Stability studies under accelerated conditions (40°C/75% RH) indicate degradation <2% over 30 days, suggesting robustness for in vitro assays .
Chemical Reactivity and Mechanistic Insights
Electrophilic Susceptibility
The electron-deficient quinoline core undergoes electrophilic substitution at position 6, while the tosyl group directs reactivity toward nucleophilic attack at the sulfonyl oxygen. Halogen exchange reactions (e.g., Cl → F) at the 3-chlorophenyl moiety are feasible using KF/Al₂O₃, enabling derivative synthesis .
Proposed Mechanism of Action
Molecular docking simulations suggest binding to the ATP pocket of kinase enzymes (e.g., EGFR), with a calculated ΔG of −9.8 kcal/mol . The tosyl group forms hydrogen bonds with Thr830, while the chloroaryl moiety engages in hydrophobic interactions with Leu694 (Figure 2) .
Future Directions and Applications
Drug Development
Structural optimization could improve pharmacokinetics:
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Fluorination: Introducing fluorine at position 6 (as in ) enhances metabolic stability.
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Prodrug Strategies: Esterification of the acetamide carbonyl may increase oral bioavailability.
Material Science
The planar quinoline system and sulfonyl group enable applications in organic semiconductors. Thin-film transistors incorporating analogous compounds exhibit hole mobility of 0.12 cm²/V·s, comparable to pentacene derivatives .
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